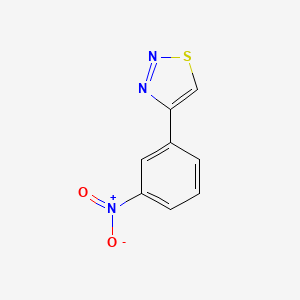

4-(3-Nitrophenyl)-1,2,3-thiadiazole

Description

Overview of 1,2,3-Thiadiazole (B1210528) Heterocyclic Systems and Their Chemical Significance

1,2,3-Thiadiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and two adjacent nitrogen atoms. e-bookshelf.demdpi.com This class of compounds has been a subject of continuous interest since its discovery in the late nineteenth century. e-bookshelf.de The unique arrangement of heteroatoms in the 1,2,3-thiadiazole ring imparts distinct chemical properties and reactivity, making it a valuable scaffold in medicinal chemistry, agriculture, and materials science. e-bookshelf.decofc.edu

One of the most notable characteristics of the 1,2,3-thiadiazole system is its propensity to undergo thermal or photochemical decomposition, readily losing a molecule of nitrogen. e-bookshelf.de This decomposition often leads to the formation of highly reactive intermediates such as thioketenes, which can be trapped to synthesize a variety of other compounds. e-bookshelf.denih.gov This reactivity makes 1,2,3-thiadiazoles useful precursors for generating alkynes and thiirenes. e-bookshelf.de

Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.comresearchgate.net They are also utilized as plant activators and insecticides in the agricultural sector. mdpi.com The versatility of the 1,2,3-thiadiazole ring has established it as a privileged scaffold in drug discovery and a key building block in the synthesis of novel functional materials. e-bookshelf.demdpi.com

Contextualizing the Role of Nitrophenyl Substituents in Organic Synthesis and Molecular Design

The introduction of a nitrophenyl group onto a heterocyclic core, as seen in 4-(3-Nitrophenyl)-1,2,3-thiadiazole, significantly influences the molecule's electronic properties and reactivity. The nitro group (-NO2) is a potent electron-withdrawing group, a characteristic that has profound implications in organic synthesis and molecular design. teachy.ailearncbse.in

In the context of organic synthesis, the strong electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution reactions. acs.org This allows for the introduction of various functional groups, providing a pathway to a diverse range of derivatives. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further modified, offering a versatile handle for synthetic transformations. sci-hub.se

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for 1,2,3-thiadiazoles is active, with numerous studies focusing on the synthesis of new derivatives and the evaluation of their biological activities. mdpi.comresearchgate.net Various synthetic methodologies, such as the Hurd-Mori reaction, have been employed to construct the 1,2,3-thiadiazole ring. researchgate.netisres.org

While there is a substantial body of research on 1,2,3-thiadiazoles in general, and even on nitrophenyl-substituted thiadiazoles, specific and in-depth investigations into this compound appear to be less common. Much of the existing literature focuses on the para-substituted isomer, 4-(4-nitrophenyl)-1,2,3-thiadiazole, or other related structures. mdpi.comchemicalbook.com

A significant knowledge gap exists regarding the unique chemical reactivity and potential applications specifically attributable to the meta-position of the nitro group in this compound. Detailed studies on its synthesis, characterization, and a comprehensive screening of its biological activities are not extensively documented in publicly available literature. Furthermore, a comparative analysis of the influence of the meta-nitro substituent versus the ortho- and para-isomers on the properties and activities of the 4-phenyl-1,2,3-thiadiazole (B1662399) scaffold is an area ripe for investigation.

Research Rationale, Objectives, and Scope for Comprehensive Investigation

The rationale for a comprehensive investigation into this compound stems from the established significance of both the 1,2,3-thiadiazole core and the nitrophenyl substituent in medicinal and materials chemistry. The identified knowledge gaps highlight the need for a focused study on this specific isomer to unlock its potential.

The primary objectives of such a research endeavor would be:

To develop and optimize a reliable synthetic route for the high-yield preparation of this compound.

To thoroughly characterize the compound using modern analytical techniques to confirm its structure and purity.

To investigate the chemical reactivity of this compound, particularly focusing on reactions involving the thiadiazole ring and the nitro group.

To conduct a broad screening of its biological activities, including but not limited to, antimicrobial, antifungal, and cytotoxic properties.

The scope of this investigation would be confined to the chemical synthesis, characterization, and preliminary biological evaluation of this compound. This foundational research would provide valuable data and insights, paving the way for future studies on its potential applications and the development of novel derivatives with enhanced properties.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| 4-Phenyl-1,2,3-thiadiazole | 32931-67-4 | C₈H₆N₂S | 53-55 |

| 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 82894-98-2 | C₈H₅N₃O₂S | 207-211 chemicalbook.com |

| This compound | 77414-51-8 | C₈H₅N₃O₂S | Not available |

| 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole | Not available | C₈H₄ClN₃O₂S | Not available nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

77414-51-8 |

|---|---|

Molecular Formula |

C8H5N3O2S |

Molecular Weight |

207.21 g/mol |

IUPAC Name |

4-(3-nitrophenyl)thiadiazole |

InChI |

InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-2-6(4-7)8-5-14-10-9-8/h1-5H |

InChI Key |

MYLRSQWTYDXVCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSN=N2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for a complete assignment of all proton and carbon signals, confirming the substitution pattern on both the phenyl and thiadiazole rings.

The ¹H NMR spectrum of 4-(3-Nitrophenyl)-1,2,3-thiadiazole is expected to display distinct signals corresponding to the protons on the thiadiazole ring and the substituted aromatic ring.

The single proton attached to the thiadiazole ring (H-5) is anticipated to appear as a sharp singlet in the downfield region, typically between δ 8.5 and 9.5 ppm. This significant downfield shift is due to the deshielding effects of the aromatic nature of the heterocyclic ring and the electronegativity of the adjacent nitrogen and sulfur atoms.

The four protons on the 3-nitrophenyl ring constitute a complex splitting pattern.

H-2' : This proton, situated between the nitro group and the thiadiazole substituent, is expected to be the most downfield of the aromatic signals, appearing as a triplet or a narrow multiplet around δ 8.7-8.9 ppm.

H-6' : This proton would likely resonate as a doublet of doublets around δ 8.3-8.5 ppm, coupled to H-2' and H-5'.

H-4' : This proton is also expected to appear as a doublet of doublets, likely in the range of δ 8.2-8.4 ppm, coupled to H-5' and H-6'.

H-5' : The proton meta to the nitro group is anticipated to be the most upfield of the aromatic protons, appearing as a triplet around δ 7.7-7.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected values based on typical chemical shift ranges for the described structural motifs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-5 (Thiadiazole) | 8.5 - 9.5 | Singlet (s) |

| H-2' (Aromatic) | 8.7 - 8.9 | Triplet (t) / Multiplet (m) |

| H-6' (Aromatic) | 8.3 - 8.5 | Doublet of Doublets (dd) |

| H-4' (Aromatic) | 8.2 - 8.4 | Doublet of Doublets (dd) |

| H-5' (Aromatic) | 7.7 - 7.9 | Triplet (t) |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the two carbons of the thiadiazole ring and the six carbons of the nitrophenyl ring.

The carbons of the thiadiazole ring are expected to resonate at approximately:

C-4 : This carbon, directly attached to the phenyl ring, would appear around δ 155-165 ppm.

C-5 : The carbon bearing a hydrogen atom is expected further upfield, around δ 130-140 ppm.

The carbons of the 3-nitrophenyl ring would show distinct shifts based on their position relative to the nitro and thiadiazole groups:

C-3' : The carbon bearing the nitro group is significantly deshielded, expected around δ 148 ppm.

C-1' : The ipso-carbon attached to the thiadiazole ring would be found around δ 135-138 ppm.

The remaining aromatic carbons (C-2', C-4', C-5', C-6') would appear in the typical aromatic region of δ 120-135 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected values based on typical chemical shift ranges for the described structural motifs.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Thiadiazole) | 155 - 165 |

| C-5 (Thiadiazole) | 130 - 140 |

| C-3' (C-NO₂) | ~148 |

| C-1' (C-Thiadiazole) | 135 - 138 |

| C-2', C-4', C-5', C-6' | 120 - 135 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

¹H-¹H COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons. For the 3-nitrophenyl group, cross-peaks would be expected between H-5' and its neighbors (H-4' and H-6'), and between H-4' and H-5', as well as H-6' and H-5', confirming their positions on the ring. The H-5 proton of the thiadiazole ring would show no correlations, confirming it as an isolated spin system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This would allow for the direct assignment of C-5, C-2', C-4', C-5', and C-6' based on the already determined proton shifts.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations, which helps to piece together the entire molecular puzzle. Key correlations would include the H-5 proton of the thiadiazole showing a cross-peak to the C-4 carbon of the thiadiazole, and the aromatic protons (especially H-2' and H-6') showing correlations to the C-4 carbon of the thiadiazole, definitively linking the two ring systems.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would be dominated by vibrations characteristic of the aromatic nitro group and the heterocyclic thiadiazole ring.

Nitro Group (NO₂) Vibrations : The most prominent bands in the spectrum would be from the nitro group. A strong, sharp absorption band corresponding to the asymmetric stretching vibration (νasym NO₂) is expected in the region of 1520-1560 cm⁻¹. A second strong band for the symmetric stretching vibration (νsym NO₂) would appear between 1335-1360 cm⁻¹. guidechem.com

Aromatic C-H Stretching : Weak to medium bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. guidechem.com

Thiadiazole Ring Vibrations : The spectrum would contain several bands related to the thiadiazole ring. The C-H stretching of the C5-H bond would also appear in the 3050-3150 cm⁻¹ region. Ring stretching vibrations, including C=N and N=N stretching, typically occur in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is usually weaker and found at lower wavenumbers, often between 600-800 cm⁻¹.

Aromatic C=C Stretching : Medium to weak absorptions from the carbon-carbon stretching vibrations within the phenyl ring are expected in the 1450-1600 cm⁻¹ range.

C-H Bending : Out-of-plane (o.o.p.) C-H bending vibrations for the meta-disubstituted phenyl ring would produce characteristic patterns in the 680-900 cm⁻¹ region of the spectrum.

Table 3: Characteristic FTIR Absorption Bands for this compound This table presents expected frequencies based on established group frequency data.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic & Heterocyclic C-H Stretch | Ar-H & Thiazole-H | 3050 - 3150 |

| Asymmetric NO₂ Stretch | -NO₂ | 1520 - 1560 |

| Symmetric NO₂ Stretch | -NO₂ | 1335 - 1360 |

| Aromatic & Heterocyclic Ring Stretch | C=C, C=N, N=N | 1400 - 1600 |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 680 - 900 |

| C-S Stretch | C-S (Thiadiazole) | 600 - 800 |

To achieve a more profound assignment of the observed vibrational bands, experimental FTIR data can be correlated with theoretical frequencies derived from quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to compute the optimized molecular geometry and the corresponding harmonic vibrational frequencies.

The calculated vibrational spectra are often scaled to correct for anharmonicity and the approximations inherent in the theoretical method, which typically results in an overestimation of the frequencies. By analyzing the potential energy distribution (PED) from these calculations, each theoretical vibrational mode can be assigned to specific stretching, bending, or torsional motions of the molecule's functional groups. This computational approach allows for the confident assignment of even complex or overlapping bands in the experimental spectrum and provides a deeper insight into the molecule's vibrational dynamics.

Electronic Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectra and Electronic Transitions

The electronic absorption properties of this compound are dictated by the electronic transitions within its constituent chromophores: the 3-nitrophenyl group and the 1,2,3-thiadiazole (B1210528) ring. While specific experimental UV-Vis spectra for the title compound are not detailed in the reviewed literature, the behavior of related structures provides insight. The absorption spectrum is expected to feature bands corresponding to π → π* transitions within the aromatic phenyl ring and the heterocyclic thiadiazole system, as well as n → π* transitions associated with the nitro group and the sulfur and nitrogen heteroatoms.

The presence of the electron-withdrawing nitro (NO₂) group is known to influence the electronic structure, often leading to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. For context, a related fused heterocyclic compound, 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole), exhibits an absorption maximum (λmax) at 240 nm. It is anticipated that the electronic spectrum of this compound would show complex absorption bands in the UV region, reflecting the combined electronic systems of the two connected rings.

Electronic Fluorescence Spectra and Time-Resolved Measurements

Specific data on the electronic fluorescence spectra and time-resolved measurements for this compound are not available in the surveyed scientific literature. However, the photochemical behavior of the 1,2,3-thiadiazole scaffold has been investigated. Studies on related derivatives, such as 4-methyl-5-carboethoxy-1,2,3-thiadiazole, reveal that upon photoexcitation, the molecule can undergo several rapid deactivation processes. These pathways include the extrusion of molecular nitrogen to form a transient thiirene (B1235720) intermediate and non-radiative internal conversion, which repopulates the ground state.

Furthermore, aromatic compounds containing a nitro group are often characterized by very low or negligible fluorescence quantum yields. This is typically due to efficient intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), a process that effectively quenches fluorescence. Given these characteristics of both the 1,2,3-thiadiazole ring and the nitrophenyl moiety, it is plausible that this compound is a weakly fluorescent or non-fluorescent compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information on the molecular weight and structural integrity of this compound, along with insights into its gas-phase decomposition pathways. The exact monoisotopic mass of the compound, calculated from its molecular formula C₈H₅N₃O₂S, is 207.01025 u.

The fragmentation of 1,2,3-thiadiazole derivatives under mass spectrometric conditions, particularly using techniques like electrospray ionization (ESI) or electron ionization (EI), is well-characterized. A primary and diagnostic fragmentation process is the facile loss of a neutral molecule of dinitrogen (N₂), which has a mass of approximately 28 Da. This fragmentation is a signature of the 1,2,3-thiadiazole ring system and results in the formation of a prominent fragment ion. For the title compound, this would correspond to a fragment ion [M-N₂]⁺ at an m/z value of approximately 179. Further fragmentation would then proceed from this ion.

| Attribute | Value |

|---|---|

| Molecular Formula | C₈H₅N₃O₂S |

| Calculated Monoisotopic Mass (M) | 207.01025 u |

| Primary Fragmentation Pathway | Loss of N₂ |

| Expected Major Fragment Ion [M-N₂]⁺ (m/z) | ~179 |

X-ray Crystallography for Precise Solid-State Structural Determination

While the specific single-crystal X-ray structure of this compound has not been reported in the examined literature, the structure of a closely related isomer, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, has been elucidated. The analysis of this isomer reveals significant structural details that can be extrapolated to the title compound.

The crystal structure of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole shows that the molecule adopts a non-planar, "propeller-like" shape. The dihedral angle between the planes of the phenyl ring and the 1,2,3-thiadiazole ring is 39.5°, indicating a substantial twist. This deviation from planarity is likely due to steric hindrance between the heterocyclic ring and the substituents on the phenyl ring. It is highly probable that this compound also adopts a similarly twisted conformation in the solid state.

Furthermore, crystal structures of other nitrophenyl-substituted heterocycles, such as 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, demonstrate the prevalence of intermolecular interactions like aromatic π–π stacking, which helps to stabilize the crystal lattice.

| Parameter | Observation |

|---|---|

| Molecular Shape | Propeller-like |

| Dihedral Angle (Phenyl-Thiadiazole) | 39.5° |

| Inference for Title Compound | A similar non-planar, twisted conformation is expected. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. By approximating the electron density of a system, DFT methods can accurately predict a wide range of molecular properties.

Optimized Geometrical Parameters and Ground-State Energies

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations also provide the ground-state energy of the molecule. For a related compound, 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, a potential energy surface (PES) scan revealed that the most stable conformation has a torsion angle (C12–C7–C6–S3) of 179.862° with a potential energy of -1076.309 Hartree. sapub.org A less stable conformer was identified at a torsion angle of -5.23709° with an energy of -1076.029 Hartree. sapub.org The reliability of DFT methods, such as B3LYP, in reproducing geometrical parameters has been demonstrated to be in good agreement with experimental X-ray crystallographic data, offering accurate results with greater efficiency compared to other methods. nih.gov

Table 1: Calculated Geometrical Parameters and Energies for a Related Thiadiazole Derivative

| Parameter | Value |

|---|---|

| Most Stable Conformer | |

| Torsion Angle (C12–C7–C6–S3) | 179.862° |

| Potential Energy | -1076.309 Hartree |

| Less Stable Conformer | |

| Torsion Angle (C12–C7–C6–S3) | -5.23709° |

This data is for the related compound 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole and is presented for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comtaylorandfrancis.com The HOMO represents the ability of a molecule to donate electrons, influencing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. taylorandfrancis.com For 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the calculated band gap is 2.426 eV. sapub.org

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Thiadiazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | 2.426 |

This data is for the related compound 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is crucial for predicting how a molecule will interact with other chemical species. The MEP analysis of similar compounds has shown a distinct distribution of electrophilic and nucleophilic sites, which is indicative of high chemical reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular bonding interactions and the delocalization of electron density, which can influence a molecule's biological activities. sapub.org

Studies on Tautomerism and Conformational Isomerism

Theoretical calculations are also employed to investigate the possibility of tautomerism and conformational isomerism in molecules. Tautomers are isomers that readily interconvert, typically through the migration of a hydrogen atom, while conformational isomers differ by rotation around single bonds. Studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown that they can exist in different tautomeric forms, such as keto and enol forms, with the favored form often depending on the solvent's polarity. researchgate.netnih.gov For instance, in some cases, the keto form is favored in polar aprotic solvents, while the enol form is preferred in non-polar solvents. nih.gov Computational studies can predict the relative energies of different tautomers and conformers, providing insights into their stability and potential for interconversion.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. This method is particularly valuable for predicting and interpreting spectroscopic data.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations are widely used to simulate the ultraviolet-visible (UV-Vis) absorption and emission spectra of molecules. nih.govnih.gov These simulations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions. nih.gov For instance, the UV-Vis absorption spectra of various nitro-containing heterocyclic compounds have been simulated, showing that absorption phenomena are primarily concentrated in the 200–400 nm range. nih.gov The calculated absorption spectral data from TD-DFT methods often show good agreement with experimental data, allowing for the accurate assignment of observed UV-Vis spectra. researchgate.net

Table 3: Simulated UV-Vis Absorption Data for Related Nitro-Containing Heterocyclic Compounds

| Compound | Maximum Absorption Wavelength (λmax) (nm) |

|---|---|

| DNBT | 225 |

| DNAF | 228 |

This data is for the compounds 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT), 4,4′-dinitroazolefurazan (DNAF), and 4,4′-dinitro-3,3′-4,3′-ter-1,2,5-oxadiazole (DNTO) and is presented for illustrative purposes. nih.gov

Theoretical Investigation of Fluorescence Mechanisms (e.g., Aggregation-Induced Emission, Excimer Formation)

The fluorescence behavior of molecules like 4-(3-Nitrophenyl)-1,2,3-thiadiazole, which contain both electron-donating (thiadiazole) and electron-withdrawing (nitrophenyl) groups, can be complex. Theoretical investigations are key to elucidating the underlying mechanisms, such as aggregation-induced emission (AIE).

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. ug.edu.plmdpi.com The mechanism is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the molecular aggregates. nih.gov In the solution state, these motions provide non-radiative pathways for the excited state to decay, quenching fluorescence. In the aggregated state, the physical constraint hinders these non-radiative pathways, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. nih.govresearchgate.net

For related nitrophenyl-thiadiazole derivatives, (TD)DFT calculations have been employed to explore this phenomenon. ug.edu.pl Theoretical models of monomers, dimers, and larger aggregates are constructed, often based on crystal structure data, to compare their photophysical properties. ug.edu.pl Such studies confirm that the formation of aggregates can lead to new, highly emissive states, providing a computational basis for the AIE effect. ug.edu.pl The presence of strong π-π interactions in the aggregated state can facilitate intermolecular electron transfer, which may also influence the fluorescence properties. nih.gov In some 1,3,4-thiadiazole derivatives, dual fluorescence has been observed and linked to molecular aggregation and charge transfer phenomena. nih.govnih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations offer a suite of descriptors that quantify the reactivity and stability of a molecule. These indices are derived from the electronic structure and are invaluable for predicting chemical behavior.

Global Chemical Reactivity Descriptors (GCRDs) are derived from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.netresearchgate.net These frontier molecular orbitals are central to chemical reactivity, governing the molecule's ability to donate or accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. hakon-art.com For a structurally similar compound, 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, a band gap of 2.426 eV has been calculated, indicating its relative reactivity. sapub.org

Key GCRDs are calculated using the following equations, based on Koopmans' theorem:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom or molecule to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

This table outlines the primary Global Chemical Reactivity Descriptors and their calculation from frontier orbital energies.

These descriptors help to rationalize the stability and reactivity patterns of molecules like this compound. hakon-art.com

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and delocalization of electron density within a molecule. sapub.orgwikipedia.org It transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds, lone pairs, and antibonds. wikipedia.org The key application of NBO analysis is to quantify the stabilizing energy associated with donor-acceptor interactions, which correspond to electron delocalization. researchgate.net

This is achieved by examining the interactions between filled "donor" NBOs (e.g., bonding orbitals σ, lone pairs n) and empty "acceptor" NBOs (e.g., antibonding orbitals σ, π). The second-order perturbation energy, E(2), quantifies the strength of these interactions. A larger E(2) value indicates a more significant charge transfer and a stronger interaction. chemrevlett.com

For molecules containing both electron-donating and electron-withdrawing groups, such as this compound, NBO analysis is crucial for identifying and quantifying intramolecular charge transfer (ICT). The analysis can reveal key delocalization pathways, such as n→π* or π→π* transitions, which contribute to the molecule's electronic properties and stability. sapub.org For instance, in related thiazole (B1198619) systems, NBO analysis has been used to elucidate the charge transfer from benzene (B151609) rings to the thiazole ring. sci-hub.se

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| n (Lone Pair) | σ* (Antibond) | n→σ | Hyperconjugation, stabilization |

| n (Lone Pair) | π (Antibond) | n→π | Resonance, charge delocalization |

| σ (Bond) | σ (Antibond) | σ→σ | Hyperconjugation |

| π (Bond) | π (Antibond) | π→π* | Conjugation, charge delocalization |

This table presents common donor-acceptor interactions identified through NBO analysis and their chemical significance.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.orgresearchgate.net AIM analysis can identify and characterize weak interactions, such as hydrogen bonds, by locating a bond critical point (BCP) between the interacting atoms. chemrevlett.comresearchgate.net

Several topological parameters at the BCP are analyzed to determine the nature and strength of the interaction:

Electron Density (ρ(r)) : Its value at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A positive value (∇²ρ(r) > 0) signifies a "closed-shell" interaction, typical of electrostatic interactions like hydrogen bonds and van der Waals forces. A negative value (∇²ρ(r) < 0) indicates a "shared-shell" interaction, characteristic of covalent bonds. researchgate.net

Total Electron Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), is also used to classify interactions. For hydrogen bonds, H(r) is typically small and negative, indicating some degree of covalent character. researchgate.net

| AIM Parameter at BCP | Interpretation for Hydrogen Bonds |

| Electron Density (ρ(r)) | Small value, correlates with bond strength |

| Laplacian (∇²ρ(r)) | Positive (∇²ρ(r) > 0), indicates closed-shell interaction |

| Total Energy Density (H(r)) | Small and negative, indicates partial covalent character |

This table summarizes the key AIM parameters at a Bond Critical Point (BCP) and their interpretation for characterizing hydrogen bonds.

This methodology allows for a detailed characterization of potential intramolecular (e.g., C-H···N) and intermolecular hydrogen bonds that can influence the conformation and crystal packing of this compound.

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its surrounding environment. researchgate.net Theoretical chemistry investigates these solvent effects using computational models, most commonly the Polarizable Continuum Model (PCM). researchgate.net In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution, allowing for the calculation of properties in a solution phase.

For compounds like this compound, solvent polarity can induce shifts in UV-Vis absorption and fluorescence emission spectra, a phenomenon known as solvatochromism. nih.gov Theoretical studies on related thiadiazole derivatives have shown that increasing solvent polarity can stabilize charge-transfer excited states, often leading to a red-shift (bathochromic shift) in the emission wavelength. nih.govresearchgate.net

Furthermore, solvent can affect the strength of non-covalent interactions. For example, theoretical calculations have shown that the strength of intramolecular hydrogen bonds in certain molecules is reduced in polar solvents compared to the gas phase, as the solvent molecules compete for hydrogen bonding. chemrevlett.com By performing calculations in various simulated solvents, researchers can predict how properties like molecular geometry, dipole moment, and spectroscopic signatures will change in different chemical environments. researchgate.net

Chemical Reactivity and Transformation Pathways

Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is known for its susceptibility to various transformations, primarily initiated by heat, light, or chemical reagents. These reactions often proceed through the loss of dinitrogen (N₂) to generate highly reactive intermediates.

A significant reaction of 1,2,3-thiadiazoles is their base-induced ring opening, a transformation that leads to the formation of reactive thioketene (B13734457) intermediates. nih.gov This process, often referred to as the Hurd-Mori reaction in the context of its synthesis, can be reversed under certain conditions. nih.govwikipedia.org The reaction of a hydrazone with thionyl chloride is a common method for synthesizing 1,2,3-thiadiazoles. nih.govwikipedia.org

In the case of 4-(3-nitrophenyl)-1,2,3-thiadiazole, treatment with a base can initiate the cleavage of the N-S bond, followed by the extrusion of nitrogen gas to yield 3-nitrophenylthioketene. This thioketene is a highly electrophilic species and can readily react with various nucleophiles. For instance, in the presence of O- or N-nucleophiles, it can form esters or amides of the corresponding aryl-substituted thioacetic acid. nih.gov

The general mechanism for the base-induced ring opening is depicted below:

Table 1: Key Steps in Base-Induced Ring Opening of 1,2,3-Thiadiazoles

| Step | Description |

| 1. Deprotonation | A base abstracts a proton from the carbon adjacent to the thiadiazole ring (if available) or attacks the ring itself, leading to ring instability. |

| 2. Ring Cleavage | The unstable ring undergoes fragmentation, typically involving the cleavage of the N-S and N-N bonds. |

| 3. Nitrogen Extrusion | A molecule of dinitrogen (N₂) is eliminated, a thermodynamically favorable process that drives the reaction forward. |

| 4. Thioketene Formation | The remaining fragments rearrange to form a highly reactive thioketene intermediate. |

This table provides a generalized overview of the base-induced ring-opening process.

The 1,2,3-thiadiazole ring itself can be subject to nucleophilic attack, particularly at the carbon and sulfur atoms, which are electron-deficient. researchgate.netyoutube.com The presence of the electron-withdrawing 3-nitrophenyl group further enhances the electrophilicity of the thiadiazole ring in this compound, making it more susceptible to nucleophilic substitution reactions. youtube.comyoutube.com

For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole has been shown to undergo ring opening to form a thioketene intermediate that subsequently reacts with nucleophiles. nih.gov This can lead to intermolecular cyclization, resulting in the formation of new heterocyclic systems. nih.gov The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.net

Influence of the 3-Nitrophenyl Substituent on Reaction Kinetics and Selectivity

The 3-nitrophenyl group exerts a profound influence on the reactivity of the 1,2,3-thiadiazole ring through its strong electron-withdrawing nature. fiveable.melumenlearning.com This influence is primarily due to the -I (inductive) and -M (mesomeric or resonance) effects of the nitro group. researchgate.net

Key effects include:

Activation towards Nucleophilic Attack: The nitro group withdraws electron density from the phenyl ring and, consequently, from the attached thiadiazole ring. fiveable.melumenlearning.com This makes the heterocyclic ring more electrophilic and thus more reactive towards nucleophiles. youtube.com

Deactivation towards Electrophilic Attack: Conversely, the reduced electron density on the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions. fiveable.me

Influence on Ring Opening: The electron-withdrawing nature of the 3-nitrophenyl group can facilitate the base-induced ring-opening reaction by stabilizing the anionic intermediates formed during the process.

Directing Effects: In reactions involving the phenyl ring, the nitro group is a meta-director for electrophilic substitution. lumenlearning.com

Table 2: Predicted Influence of the 3-Nitrophenyl Group on Reactivity

| Reaction Type | Predicted Effect of 3-Nitrophenyl Group | Rationale |

| Base-Induced Ring Opening | Rate Enhancement | Stabilization of anionic intermediates through electron withdrawal. |

| Nucleophilic Aromatic Substitution | Rate Enhancement | Increased electrophilicity of the aromatic and heterocyclic rings. youtube.com |

| Electrophilic Aromatic Substitution | Rate Reduction | Deactivation of the phenyl ring due to electron withdrawal. fiveable.melumenlearning.com |

This table outlines the expected impact of the 3-nitrophenyl substituent on various reaction types based on its electronic properties.

Metalation and Electrophilic Quenching Strategies for Functionalization

While direct electrophilic substitution on the 3-nitrophenyl ring is disfavored, metalation followed by electrophilic quenching provides a versatile route for the functionalization of this compound. This strategy involves the deprotonation of the aromatic ring using a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then be "quenched" with a variety of electrophiles to introduce new functional groups.

The regioselectivity of the metalation is directed by the substituents already present on the ring. The nitro group's strong directing effect and the potential for coordination with the metalating agent play a crucial role in determining the site of deprotonation.

Derivatization Reactions for Diverse Chemical Scaffolds

The reactivity of this compound allows for its use as a precursor in the synthesis of a wide array of other heterocyclic compounds. nih.govmdpi.comnih.gov The transformation pathways often leverage the ring-opening and cyclization reactions discussed earlier.

For instance, the thioketene intermediate generated from the ring opening can participate in cycloaddition reactions with various dienophiles or can be trapped by dinucleophiles to construct more complex molecular architectures. Furthermore, the functional groups on the 3-nitrophenyl ring can be chemically modified. For example, the nitro group can be reduced to an amino group, which can then be diazotized and subjected to Sandmeyer or related reactions to introduce a variety of substituents. chemmethod.comchemmethod.com This versatility makes this compound a valuable building block in medicinal and materials chemistry. nih.gov

Mechanistic Investigations of Biological Activities

Molecular Interactions with Biological Targets

The unique structural and electronic properties of the nitrophenyl-thiadiazole scaffold enable it to interact with a variety of crucial biological macromolecules, including nucleic acids, enzymes, and proteins, as well as cellular membrane systems.

The 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of pyrimidine, a core structure in the nucleic bases of DNA. This structural similarity suggests that thiadiazole derivatives may interfere with DNA replication processes. mdpi.com Studies on various thiadiazole derivatives have explored their potential to bind to DNA. For instance, certain 1,3,4-thiadiazole-linked chalcone (B49325) derivatives have shown a promising affinity for the DNA double helix, with evidence pointing towards an intercalative binding mode where the aromatic chromophore inserts itself between DNA base pairs. ias.ac.in The investigation of the interaction between newly synthesized 1,3,4-thiadiazole derivatives and calf thymus DNA (CT-DNA) has been carried out using spectroscopic methods to understand the binding mechanism. nih.govresearchgate.netnih.govrsc.org While direct DNA binding studies on 4-(3-Nitrophenyl)-1,2,3-thiadiazole are not extensively detailed in the reviewed literature, the collective evidence from related structures supports the hypothesis that this class of compounds can interact with nucleic acids, a mechanism that may contribute to their observed biological activities.

Thiadiazole derivatives have been identified as inhibitors of a wide array of enzymes critical to cellular function and disease progression. While specific studies on this compound's effect on Akt are not prominent, the broader class of thiadiazole-containing compounds has demonstrated significant enzyme inhibition capabilities.

For example, a series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles has been shown to inhibit the phosphorylation of Akt, a key enzyme in cell signaling pathways that promote survival and proliferation. nih.gov Molecular modeling has suggested that these compounds can bind effectively to the ATP binding site in both Akt1 and Akt2. nih.gov Other thiadiazole derivatives have been found to inhibit different kinases, such as KDR/VEGFR-2, which is crucial for angiogenesis in tumors. nih.gov Furthermore, various 1,3,4-thiadiazole derivatives have been reported to inhibit enzymes like carbonic anhydrase, cyclooxygenase, and topoisomerases. bepls.comresearchgate.net The inhibition of thymidylate synthase, an enzyme involved in DNA synthesis, has also been noted for hybrids of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole, suggesting a potential mechanism for anticancer activity. mdpi.com These findings indicate that the thiadiazole scaffold is a versatile platform for developing enzyme inhibitors, and it is plausible that this compound could exhibit similar inhibitory activities.

The ability of a compound to bind to proteins, such as serum albumins, is critical for its distribution and bioavailability. Studies on structurally related compounds provide insight into the potential protein binding of this compound. For instance, 4-nitrophenyl-functionalized benzofurans have been shown to bind efficiently to bovine serum albumin (BSA), a model protein for drug carrier systems. mdpi.com These interactions can alter the secondary structure of the protein and affect its thermal stability. mdpi.com

Furthermore, molecular docking studies have been employed to predict the binding of 1,3,4-thiadiazole derivatives to specific protein targets like the estrogen receptor, indicating that these compounds can fit into the ligand-binding domain. biointerfaceresearch.com Research on adenosine (B11128) A3 receptor antagonists has also revealed that thiadiazole derivatives can exhibit high binding affinity, with molecular modeling suggesting specific binding mechanisms within the receptor's pocket. researchgate.net These examples underscore the capacity of the phenyl-thiadiazole framework to engage in specific and high-affinity interactions with protein targets, likely inducing conformational changes that modulate protein function.

The ability of a compound to cross cellular membranes is a key determinant of its therapeutic potential. The 1,3,4-thiadiazole ring possesses a mesoionic nature, which is believed to enhance the capacity of these heterocyclic compounds to penetrate cellular membranes. mdpi.com This characteristic contributes to their potential for good oral absorption and bioavailability, allowing them to reach their intracellular targets more effectively. mdpi.com This intrinsic property of the thiadiazole core is crucial for the biological activity of derivatives like this compound.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological potency of a lead compound. For the 4-phenyl-1,2,3-thiadiazole (B1662399) scaffold, the nature and position of substituents on the phenyl ring have a significant impact on biological activity.

Research has consistently shown that the bioactivity of phenyl-thiadiazole derivatives is highly dependent on the electronic properties and the position of the substituents on the phenyl ring. nih.gov

Electronic Nature of Substituents:

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as a nitro group (NO2) or a chloro atom (Cl), on the phenyl ring is often associated with enhanced biological activity, particularly anticancer effects. nih.govmdpi.com For example, in one study of thiadiazole derivatives, compounds with an amido, nitro, or chloro substituent showed the highest cytotoxic activity. nih.gov This suggests that the nitro group in this compound is a critical feature for its potential bioactivity.

Electron-donating groups: Conversely, the introduction of electron-donating groups, like a methyl group, in the para position of the phenyl ring has been found to be detrimental to cytotoxicity. nih.gov

Position of Substituents:

The position of the substituent on the phenyl ring is also crucial. Studies have indicated a preference for substitution at the para position for certain activities. For example, para-chlorinated derivatives of some thiadiazoles showed greater activity than methylated ones. nih.gov In another context, para-substituted derivatives exhibited more cytotoxic potency than ortho-substituted ones. mdpi.com While the subject compound has a nitro group at the meta position, the general principle of positional influence remains a key consideration in its activity profile.

The table below summarizes the general impact of substituents on the biological activity of phenyl-thiadiazole derivatives based on available research.

| Substituent Type | Position | General Impact on Bioactivity | Reference |

| Electron-Withdrawing (e.g., -NO2, -Cl) | Para | Generally enhances anticancer/antimicrobial activity. | nih.govnih.govmdpi.com |

| Electron-Donating (e.g., -CH3, -OCH3) | Para | Often detrimental to cytotoxic activity. | nih.gov |

| Halogens (e.g., -Cl, -F) | Para | Can increase antimicrobial and anticancer activity. | nih.govmdpi.com |

| Oxygenated groups | Phenyl ring | Can impart antifungal activity. | nih.gov |

These SAR findings provide a rational basis for the design of new, more potent thiadiazole-based therapeutic agents by modifying the substitution pattern on the phenyl ring.

Correlation between Molecular Descriptors and Biological Response

The biological activity of thiadiazole derivatives is intrinsically linked to their structural and physicochemical properties, often explored through Quantitative Structure-Activity Relationship (QSAR) studies. While specific QSAR models for this compound are not extensively documented, analysis of related structures provides significant insights.

A critical molecular feature of the title compound is the nitrophenyl group. Structure-activity relationship (SAR) studies on related 1,2,3-thiadiazole (B1210528) derivatives have demonstrated that the nature and position of substituents on the phenyl ring are pivotal for biological activity. For instance, in a series of anticancer 1,2,3-thiadiazoles, the substitution pattern on a 5-phenyl ring was found to be a key determinant of efficacy. A comparative study highlighted that the presence of a methoxy (B1213986) group at the C-4 position of the phenyl ring resulted in excellent antitumor effects, whereas the introduction of a nitro group at the C-3 position, as in the title compound, led to a decrease in antitumor activity. mdpi.com This suggests that the electron-withdrawing nature and specific location of the nitro group on the phenyl ring of this compound likely modulate its interaction with biological targets, potentially reducing its efficacy in certain contexts compared to other substitution patterns. mdpi.com

Furthermore, the inherent properties of the 1,2,3-thiadiazole core itself are crucial. The stability and reactivity of the ring can be influenced by its substituents. In one synthetic approach to creating disubstituted 1,2,3-thiadiazoles, it was noted that while various phenyl derivatives could be successfully synthesized, attempts involving a nitrophenyl group failed to yield the desired product. mdpi.com This indicates that the strong electron-withdrawing character of the nitro group may affect the stability or reactivity of the 1,2,3-thiadiazole ring system under certain reaction conditions, a factor that would also influence its biological interactions.

General QSAR studies on other thiadiazole isomers, such as 1,3,4-thiadiazoles, have identified various molecular descriptors that correlate with biological activity. ymerdigital.comnih.gov These often include electronic, steric, and topological parameters. For the 1,2,3-thiadiazole class, the spatial arrangement and electronic properties of substituents at the 4- and 5-positions are considered optimal for specific activities like necroptosis inhibition. nih.gov

Table 1: Structure-Activity Relationship Insights for Phenyl-1,2,3-Thiadiazole Derivatives

| Structural Feature | Observation | Implication for this compound |

| Nitro Group Substitution | Replacement of a hydrogen with a nitro group at the C-3 position of the phenyl ring was found to diminish antitumor activity in a related series. mdpi.com | The 3-nitro substituent may negatively impact certain biological activities, such as anticancer effects. |

| Synthetic Feasibility | Synthesis of a disubstituted 1,2,3-thiadiazole with a nitrophenyl group was reported to be unsuccessful under specific conditions. mdpi.com | Suggests potential electronic effects of the nitro group on the stability or reactivity of the thiadiazole ring. |

| Substituent Position | Small cyclic alkyl groups and specific dihalobenzylamides at the 4- and 5-positions of the 1,2,3-thiadiazole ring were found to be optimal for necroptosis inhibition. nih.gov | Highlights the importance of the substitution pattern around the core ring for specific biological targeting. |

Cellular and Subcellular Mechanistic Pathways

The biological effects of this compound and related compounds are mediated through various interactions at the cellular and subcellular levels. These include the induction of specific cell death pathways and involvement in redox processes.

The thiadiazole scaffold is known to be a component of molecules that can trigger programmed cell death. While studies on this compound are limited, research on its core isomer provides significant clues. A series of rsc.orgresearchgate.netnih.govthiadiazole benzylamides have been identified as potent inhibitors of necroptosis, a form of regulated, caspase-independent cell death. nih.gov Necroptosis presents with morphological features similar to necrosis and can be initiated by death receptor ligands under conditions where apoptosis is inhibited. nih.gov The ability of the 1,2,3-thiadiazole core to modulate this specific cell death pathway is a key aspect of its biological activity.

In contrast, derivatives of the related 1,3,4-thiadiazole isomer have been shown to induce other forms of cell death. For example, certain novel 1,3,4-thiadiazole derivatives have been found to induce cell cycle arrest at the G2/M phase or to significantly increase the sub-G1 cell population, which is indicative of apoptosis or necrosis. rsc.orgresearchgate.netsemanticscholar.org In MCF-7 breast cancer cells, one such derivative was shown to increase the population of necrotic cells to 12.5%, while another increased early apoptosis to 15%. rsc.orgresearchgate.net Flow cytometry analysis has confirmed that different derivatives can arrest the cell cycle at various phases, including sub-G1, G0/G1, or G2/M, often leading to apoptosis. nih.govtandfonline.com This is sometimes achieved through the inhibition of key regulatory proteins like Cyclin-Dependent Kinase 1 (CDK1). rsc.orgresearchgate.netsemanticscholar.org

Although these findings relate to the 1,3,4-isomer, they establish the general principle that the thiadiazole nucleus is a pharmacophore capable of inducing programmed cell death and cell cycle disruption. The specific pathway engaged (apoptosis, necrosis, or necroptosis inhibition) appears to be highly dependent on the isomer and the substitution pattern on the ring.

Table 2: Cellular Processes Induced by Thiadiazole Derivatives

| Thiadiazole Isomer | Derivative Class | Induced Cellular Process | Cell Line | Reference |

| 1,2,3-Thiadiazole | Benzylamides | Inhibition of Necroptosis | Jurkat Cells | nih.gov |

| 1,3,4-Thiadiazole | Benzamide derivative (6b) | Induction of Necrosis (12.5% of cells) | MCF-7 | rsc.orgresearchgate.net |

| 1,3,4-Thiadiazole | Benzamide derivative (19) | Induction of Apoptosis (15% early apoptosis) | MCF-7 | rsc.orgresearchgate.net |

| 1,3,4-Thiadiazole | Benzamide derivative (19) | Cell Cycle Arrest at G2/M phase | MCF-7 | rsc.orgresearchgate.netsemanticscholar.org |

| 1,3,4-Thiadiazole | Quinolone-based (1e, 1g) | Cell Cycle Arrest in sub-G1 phase & Apoptosis | MCF-7 | nih.gov |

The sulfur atom in the thiadiazole ring makes it susceptible to redox reactions, which can be a crucial component of its biological mechanism of action. Research indicates that the 1,2,3-thiadiazole ring system can undergo oxidation by cytochrome P450 enzymes. nih.gov This metabolic process results in the extrusion of the three heteroatoms (one sulfur, two nitrogen) and the formation of the corresponding acetylene. nih.gov This biotransformation represents a specific redox liability of the 1,2,3-thiadiazole core and could be a pathway for its degradation or, alternatively, for the generation of reactive intermediates that contribute to its biological effects.

In contrast, other thiadiazole isomers, such as 1,3,4-thiadiazole-dithiolates/disulfides, exhibit redox behavior based on a mercapto-disulfido conversion. utq.edu.iqutq.edu.iq This property is fundamental to their use as cathode-active materials in batteries and as linkers in coordination chemistry, highlighting the general redox activity of the thiadiazole class. utq.edu.iqutq.edu.iq The specific redox potential and reaction pathways are highly dependent on the isomer and its substituents. For this compound, its metabolism would likely involve the P450-mediated oxidation of the thiadiazole ring. nih.gov

The development of drug resistance is a major challenge in chemotherapy, and combination therapies that produce synergistic effects are a key strategy to overcome this. Thiadiazole derivatives have been investigated for their potential in such multicomponent systems.

Studies on 1,3,4-thiadiazole derivatives have shown significant synergistic antifungal effects when combined with the established drug amphotericin B. nih.gov This combination led to enhanced efficacy without increasing cytotoxicity to human cells. The mechanism of this synergy was attributed to disruptions in the fungal cell wall and the disaggregation of amphotericin B. nih.gov Similarly, a strong synergistic antibacterial effect was observed when certain 1,3,4-thiadiazole derivatives were used concomitantly with the antibiotic kanamycin (B1662678) against Staphylococcus aureus. nih.gov

Another strategy involves a hybridization approach, where the thiadiazole scaffold is combined with other pharmacophores into a single molecule to achieve synergistic biological activities and potentially overcome drug-resistance mechanisms. nih.gov For example, hybrid molecules incorporating both thiadiazole and indole (B1671886) moieties have been synthesized and tested as anticancer agents. nih.gov While specific studies on the synergistic effects of this compound are not available, the proven ability of the broader thiadiazole class to act synergistically suggests that this could be a promising area for future investigation.

Table 3: Examples of Synergistic Effects in Thiadiazole Derivatives

| Thiadiazole Derivative Class | Combination Agent | Target Organism/Cell | Observed Effect | Reference |

| 1,3,4-Thiadiazole (AT2, AT10) | Amphotericin B | Candida species | Enhanced antifungal efficacy | nih.gov |

| 1,3,4-Thiadiazole | Kanamycin | Staphylococcus aureus | Strong synergistic antibacterial effect | nih.gov |

| Imidazo[2,1-b] rsc.orgnih.govsemanticscholar.orgthiadiazol-indole hybrids | N/A (Hybrid Molecule) | Cancer cells | Designed for synergistic anticancer activity | nih.gov |

Advanced Applications in Materials Science

Corrosion Inhibition Mechanisms and Surface Adsorption Phenomena

The efficacy of organic molecules as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion. Compounds containing heteroatoms such as nitrogen and sulfur, along with aromatic rings and π-electrons, are particularly effective. The 1,2,3-thiadiazole (B1210528) ring, combined with the nitrophenyl group in the target compound, contains these essential features, suggesting a potential for corrosion inhibition.

To evaluate a potential inhibitor like 4-(3-Nitrophenyl)-1,2,3-thiadiazole, several electrochemical techniques are employed.

Potentiodynamic Polarization (PDP): This method involves changing the potential of the metal electrode and measuring the resulting current. The data, presented as Tafel plots, can reveal whether the inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). A significant decrease in the corrosion current density (icorr) in the presence of the inhibitor indicates effective corrosion protection.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the inhibitor's mechanism. By applying a small amplitude AC signal over a range of frequencies, one can measure the impedance of the system. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor suggest the formation of a protective film on the metal surface.

Understanding the adsorption behavior of an inhibitor on a metal surface is crucial for elucidating its inhibition mechanism. This is achieved by fitting experimental data to various adsorption isotherms.

Adsorption Isotherms: The Langmuir adsorption isotherm is commonly used, assuming the formation of a monolayer of the inhibitor on the metal surface. Other models like the Freundlich and Temkin isotherms can also be applied to account for different surface characteristics and molecular interactions.

Thermodynamic and Kinetic Parameters: By studying the effect of temperature on the corrosion process, key thermodynamic and kinetic parameters can be calculated. These include the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads). The value of ΔG°ads helps to distinguish between physisorption (physical adsorption) and chemisorption (chemical adsorption). Kinetic models like the pseudo-first-order and pseudo-second-order models are applied to describe the rate of the adsorption process.

Direct visualization and analysis of the metal surface after exposure to the corrosive environment, with and without the inhibitor, provide tangible evidence of the protective film's formation.

Scanning Electron Microscopy (SEM): SEM imaging can show the difference in surface morphology. A smooth surface is expected in the presence of an effective inhibitor, whereas a corroded, pitted surface is observed in its absence.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analysis can identify the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule (like sulfur and nitrogen) in the protective film.

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of the surface at high resolution, allowing for a quantitative assessment of surface roughness and further confirming the formation of a smoother surface due to the inhibitor film.

Optoelectronic and Photonic Applications

Organic molecules with specific electronic structures can exhibit interesting optical and charge-transport properties, making them candidates for use in advanced electronic devices. The combination of an electron-withdrawing nitro group and a π-conjugated system in this compound suggests potential in this area.

Nonlinear optics deals with the changes in the optical properties of a material in the presence of intense light. Organic materials can possess large NLO responses, making them suitable for applications like optical switching and limiting.

Third-Order NLO Properties: For molecules with potential in this field, the third-order nonlinear optical susceptibility (χ⁽³⁾) is a key parameter. It can be investigated using techniques like the Z-scan method. This technique can determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). A high χ⁽³⁾ value is desirable for NLO applications.

Structure-Property Relationship: The NLO response is strongly dependent on the molecular structure, particularly the presence of donor-acceptor groups connected by a π-bridge, which facilitates intramolecular charge transfer. The nitrophenyl group in the target molecule acts as a strong electron acceptor. Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the hyperpolarizability of the molecule, which is related to its NLO response.

The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), relies on the efficient transport of charge carriers (electrons and holes) through the organic semiconductor layers.

Charge Carrier Mobility: The arrangement of molecules in the solid state (crystal packing) significantly influences the charge transport properties. The presence of π-π stacking interactions between adjacent molecules can create pathways for charge hopping.

Computational Modeling: First-principles calculations based on Density Functional Theory (DFT) are a powerful tool to analyze the electronic structure and predict the charge transport properties of organic semiconductors. These calculations can determine the reorganization energy (the energy required for a molecule to change its geometry upon gaining or losing a charge) and the electronic coupling between adjacent molecules. Low reorganization energy and strong electronic coupling are favorable for high charge carrier mobility. While specific studies on this compound are not available, research on related thiadiazole derivatives has shown that the electronic structure and intermolecular packing play a crucial role in their charge transport characteristics.

Applications in Advanced Dye and Pigment Formulations

The field of advanced dyes and pigments is continuously seeking new chromophores that offer enhanced properties such as superior lightfastness, thermal stability, and specific color characteristics. While direct and extensive research on the application of this compound as a dye or pigment is not widely documented, the broader class of thiadiazole-containing compounds has been recognized for its utility in dye synthesis.

Thiadiazole derivatives, particularly those that can be converted into azo dyes, are known to be effective chromophoric systems. rsc.orgmdpi.comresearchgate.net The synthesis of disperse dyes often involves the diazotization of a heterocyclic amine followed by coupling with another aromatic compound. researchgate.netjetir.org For instance, research has been conducted on thiazole (B1198619) azo disperse dyes, which are structurally related to the compound . researchgate.net Specifically, disperse dyes have been prepared from 2-amino-4-(p-nitrophenyl)-5-nitrothiazole, highlighting the role of the nitrophenyl group in the final dye molecule.

The presence of the nitro group (a strong electron-withdrawing group) and the phenyl ring in this compound suggests its potential as a precursor or a key component in the synthesis of novel colorants. The electronic properties conferred by the nitro substituent can significantly influence the absorption and reflection of light, which is a fundamental aspect of color. Further research into the diazotization of an amino-substituted version of this molecule could lead to the development of new azo dyes with unique shades and performance characteristics.

Exploration of Other Emerging Material Science Domains

Beyond the realm of dyes and pigments, the unique molecular structure of this compound lends itself to exploration in other advanced material science applications. The photophysical properties of thiadiazole derivatives are a key area of investigation. For example, naphtho[2,3-c] mdpi.comresearchgate.netrsc.orgthiadiazole derivatives have been studied for their light-emitting and charge-transporting properties, which are crucial for the development of organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org

The combination of the electron-deficient thiadiazole ring and the nitrophenyl group in this compound may result in interesting nonlinear optical (NLO) properties. Molecules with significant charge-transfer characteristics are often candidates for NLO materials, which have applications in photonics and optical data storage. The potential for intramolecular charge transfer from the phenyl ring to the nitro group, facilitated by the thiadiazole spacer, warrants further investigation in this context.

While specific, in-depth studies on this compound in these emerging fields are yet to be widely published, the foundational knowledge of thiadiazole chemistry provides a strong basis for its potential utility. Future research will likely focus on synthesizing derivatives and characterizing their photophysical and electronic properties to unlock their full potential in advanced materials.

Future Perspectives and Emerging Research Directions

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of 1,2,3-thiadiazoles has traditionally relied on methods like the Hurd-Mori reaction. However, future research is pivoting towards more efficient, sustainable, and environmentally friendly synthetic routes. These novel strategies aim to improve yields, broaden the scope of compatible functional groups, and reduce the use of harsh or toxic reagents.

Emerging synthetic approaches include:

Metal-Free Catalysis: To circumvent the costs and potential toxicity associated with transition metals, metal-free catalytic systems are gaining prominence. A notable example is the use of tetrabutylammonium (B224687) iodide (TBAI) to catalyze the reaction between N-tosylhydrazones and elemental sulfur, offering a practical and improved alternative to the classic Hurd-Mori reaction. organic-chemistry.orgmdpi.com

Photocatalysis: Visible-light photocatalysis represents a green and mild approach for synthesizing 1,2,3-thiadiazoles. Using catalysts like cercosporin, this method allows for the reaction of substrates such as azoalkenes with a sulfur source under gentle conditions, demonstrating broad functional group compatibility. organic-chemistry.orgmdpi.com

Electrochemical Synthesis: A reagent-less electrochemical approach has been developed for synthesizing fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones. acs.org This method, which uses an electric current to induce anodic oxidation and subsequent N,S-heterocyclization, avoids the need for external oxidants or bases, highlighting its green chemistry credentials. acs.org The process is scalable and tolerates a wide array of functional groups, making it suitable for late-stage drug development. acs.org

Sustainable Solvents: The use of biodegradable and non-toxic solvents is a key aspect of sustainable chemistry. For related heterocyclic syntheses, such as for 1,2,3-triazoles, the biodegradable solvent Cyrene™ has been successfully employed, allowing for product isolation via simple precipitation in water and eliminating the need for traditional organic solvent extractions. nih.gov Similar strategies could be adapted for thiadiazole synthesis to minimize waste and reduce operational costs. nih.gov

Multi-Component Reactions: One-pot, multi-component reactions are being explored to construct the thiadiazole core efficiently. For instance, an I2/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur provides 5-acyl-1,2,3-thiadiazoles in very good yields under transition-metal-free conditions. organic-chemistry.orgmdpi.com

These advanced synthetic methods promise to make the production of 4-(3-nitrophenyl)-1,2,3-thiadiazole and its derivatives more economical, safer, and environmentally benign, thereby facilitating broader research and application.

Integration of Advanced Computational Methods for Predictive Material and Biological Design

The integration of computational modeling, artificial intelligence (AI), and machine learning (ML) is revolutionizing the design of new molecules. mit.edu For this compound, these methods can accelerate the discovery of new derivatives with tailored properties, bypassing laborious and time-consuming trial-and-error synthesis and screening.

Key computational approaches include:

Molecular Docking and Simulation: These techniques are crucial for predicting the binding affinity and interaction patterns of thiadiazole derivatives with specific biological targets. For example, molecular docking has been used to predict the interaction of 1,2,3-thiadiazole-based hydrazone derivatives with the enoyl-ACP reductase (InhA) receptor of Mycobacterium tuberculosis. mdpi.com Similarly, docking studies on 1,3,4-thiadiazole (B1197879) derivatives have provided insights into their potential as VEGFR-2 inhibitors. nih.gov Such in silico studies can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Density Functional Theory (DFT) Calculations: DFT is employed to understand the electronic structure, reactivity, and molecular properties of thiadiazole compounds. nih.gov These calculations can predict how the nitro group and the phenyl ring influence the electronic characteristics of the thiadiazole core, which is essential for designing molecules with specific optical or electronic properties for materials science applications.

ADME/Tox Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of drug candidates at an early stage. mdpi.com By applying these algorithms to virtual libraries of this compound derivatives, researchers can prioritize compounds with favorable pharmacokinetic properties and a lower risk of toxicity, streamlining the drug discovery pipeline. mdpi.com

Machine Learning and AI in Materials Design: AI and ML algorithms can analyze large datasets to predict which chemical building blocks can be combined to create advanced materials with desired functions. mit.edu This approach can be used to design novel this compound-based polymers or metal-organic frameworks (MOFs) with superior properties for applications in electronics or sensing. mit.edumdpi.com

By leveraging these predictive models, research into this compound can become more focused and efficient, accelerating the development of next-generation therapeutics and advanced materials. mit.edu

Discovery of Unexplored Biological Targets and Mechanistic Pathways

While thiadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects, the full spectrum of their molecular targets and mechanisms remains an active area of investigation. mdpi.comisres.org Future research on this compound will likely uncover novel biological applications by identifying previously unexplored targets and elucidating their mechanistic pathways.

Future research directions may focus on:

Enzyme Inhibition: Derivatives of the related 1,3,4-thiadiazole scaffold have been identified as inhibitors of various enzymes, including carbonic anhydrase, cyclooxygenase (COX), and several kinases like Abl kinase and VEGFR-2. nih.govresearchgate.netmdpi.com The 1,2,3-thiadiazole (B1210528) ring itself has been explored as a heme ligand for designing cytochrome P450 inhibitors. nih.gov Future studies could screen this compound against a broader panel of kinases and other enzymes implicated in diseases like cancer and inflammation to identify new therapeutic opportunities.

Interference with Nucleic Acid and Protein Synthesis: The structural similarity of the thiadiazole ring to natural purines suggests it can act as a bioisostere, interfering with DNA replication and other fundamental cellular processes. nih.gov Some derivatives have been shown to inhibit IMP dehydrogenase, an enzyme critical for guanosine (B1672433) nucleotide synthesis. researchgate.netnih.gov Investigating the precise effects of this compound on DNA and RNA synthesis, as well as on protein translation machinery, could reveal novel anticancer or antiviral mechanisms.

Modulation of Cell Signaling Pathways: The antitumor activity of many compounds stems from their ability to modulate critical cell signaling pathways. For instance, some thiadiazole derivatives induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov Future research using transcriptomics, proteomics, and other systems biology approaches can map the global cellular response to this compound, uncovering its impact on pathways that have not yet been associated with this chemical class.

Antimicrobial and Antiparasitic Mechanisms: Thiadiazoles have shown promise as antimicrobial and antifungal agents. mdpi.comdovepress.com The search for novel mechanisms is critical to combatting drug-resistant pathogens. Future work could explore whether this compound can disrupt unique microbial processes, such as biofilm formation, quorum sensing, or specific metabolic pathways, which could lead to the development of new classes of anti-infective drugs. researchgate.net

Innovative Engineering of this compound-Based Advanced Materials

The inherent electronic and photophysical properties of the thiadiazole ring make it a valuable building block for advanced functional materials. mdpi.comisres.org The specific substitution with a 3-nitrophenyl group can further tune these properties, opening avenues for innovative materials engineering.

Emerging research areas include:

Luminescent Materials and Sensors: Thiazole (B1198619) and thiadiazole-based compounds are known to be intrinsically fluorescent. mdpi.com This property is being exploited in the development of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) for luminescent sensing applications. mdpi.comresearchgate.net A Zr(IV)-based MOF incorporating a thiadiazole-functionalized ligand, for example, showed strong luminescence. mdpi.com By incorporating this compound as a ligand, it may be possible to create novel MOFs that can act as selective sensors for detecting specific molecules or ions through changes in their luminescent output.